2-bromo-N-(4-iodo-2-methylphenyl)benzamide
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Overview
Description
2-bromo-N-(4-iodo-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrINO and a molecular weight of 416.058 g/mol . This compound is characterized by the presence of bromine, iodine, and methyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-iodo-2-methylphenyl)benzamide typically involves the following steps:
Iodination: The addition of an iodine atom to the benzamide ring.
Methylation: The incorporation of a methyl group into the benzamide structure.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize production costs. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-iodo-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Iodine and Iodine Monochloride: Commonly used for iodination reactions.
Methylating Agents: Such as methyl iodide or dimethyl sulfate for methylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or iodine atoms .
Scientific Research Applications
2-bromo-N-(4-iodo-2-methylphenyl)benzamide is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-iodo-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The methyl group can also affect the compound’s hydrophobicity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-iodo-2-methylphenyl)benzamide: C14H11BrINO
N-(2-bromo-4-methylphenyl)-2-iodobenzamide: C14H11BrINO
N-(2-iodo-4-methylphenyl)-2-bromobenzamide: C14H11BrINO
Uniqueness
This compound is unique due to the specific arrangement of bromine, iodine, and methyl groups on the benzamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C14H11BrINO |
---|---|
Molecular Weight |
416.05 g/mol |
IUPAC Name |
2-bromo-N-(4-iodo-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11BrINO/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18) |
InChI Key |
DCSMCMGLUDJREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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